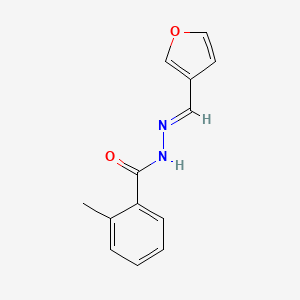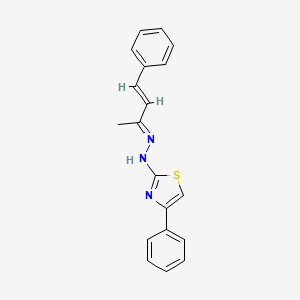
N'-(3-furylmethylene)-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-furylmethylene)-2-methylbenzohydrazide, also known as FMH, is a chemical compound that has been widely studied for its potential applications in scientific research. FMH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of N'-(3-furylmethylene)-2-methylbenzohydrazide as a cysteine protease inhibitor involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact mechanism of this inhibition is still being studied, but it is thought to involve the formation of a thiohemiacetal intermediate between this compound and the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its role as a cysteine protease inhibitor, this compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
实验室实验的优点和局限性
One of the main advantages of N'-(3-furylmethylene)-2-methylbenzohydrazide as a research tool is its ability to selectively inhibit cysteine proteases without affecting other enzymes or proteins. This selectivity allows researchers to study the role of cysteine proteases in biological processes without interfering with other cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on N'-(3-furylmethylene)-2-methylbenzohydrazide and its potential applications. One area of interest is the development of new cysteine protease inhibitors based on the structure of this compound. These inhibitors could be used to study the role of cysteine proteases in a variety of biological processes, and could also have potential therapeutic applications. Another area of interest is the study of the physiological effects of this compound and its potential use as a cognitive enhancer. Finally, further research is needed to fully understand the mechanism of action of this compound as a cysteine protease inhibitor and to develop more effective inhibitors based on this compound.
合成方法
N'-(3-furylmethylene)-2-methylbenzohydrazide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methylbenzohydrazide with furfural in the presence of a catalyst such as acetic acid. This reaction produces this compound as a yellow crystalline solid with a high yield.
科学研究应用
N'-(3-furylmethylene)-2-methylbenzohydrazide has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and nucleic acid structure. One of the most important applications of this compound is in the study of cysteine proteases, which are enzymes that play a key role in a variety of biological processes. This compound has been shown to be a potent inhibitor of cysteine proteases, making it a valuable tool for studying the role of these enzymes in disease and other biological processes.
属性
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-3-5-12(10)13(16)15-14-8-11-6-7-17-9-11/h2-9H,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFOYAPMZHFNA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)